Hederacoside C is a notable saponin compound primarily derived from the leaves of Hedera helix, commonly known as ivy. It has gained attention for its various biological activities, including anti-inflammatory and antispasmodic effects. Hederacoside C is recognized for its potential therapeutic applications, particularly in treating respiratory infections and chronic inflammatory conditions, such as bronchitis. Its mechanism of action involves the inhibition of specific enzymes, making it a target for further pharmacological studies.
Hederacoside C is predominantly sourced from Hedera helix and has also been identified in other species like Hedera nepalensis. The extraction of this compound typically involves methods such as solvent extraction, which isolates the active components from plant materials. The compound is also being explored in the context of new botanical drugs aimed at treating acute respiratory infections .
Chemically, Hederacoside C belongs to the class of triterpenoid saponins. It is characterized by a complex glycosidic structure that contributes to its bioactivity. The compound's classification is significant for understanding its pharmacological properties and potential applications in medicine.
The synthesis of Hederacoside C can be approached through various methods, primarily focusing on extraction from natural sources. The most common method involves:
The extraction process typically includes:
Hederacoside C has a complex molecular structure that includes a triterpene backbone with multiple sugar moieties attached. Its molecular formula is , and it has a molecular weight of 570.7 g/mol.
The structural analysis reveals:
Hederacoside C undergoes various chemical reactions that are crucial for its bioactivity:
The compound's inhibition of porcine pancreatic elastase demonstrates its potential as a therapeutic agent against conditions involving excessive proteolytic activity. The IC50 values for these inhibitions are approximately 40.6 µM and 280.4 µM, respectively .
The mechanism through which Hederacoside C exerts its effects involves several pathways:
Studies indicate that Hederacoside C activates signaling pathways that reduce inflammation and promote cell survival under stress conditions.
Hederacoside C has several notable applications in scientific research:
Hederacoside C (HSC) exerts potent anti-inflammatory effects by targeting Toll-like receptor 4 (TLR4) and downstream signaling cascades. Molecular docking and surface plasmon resonance (SPR) analyses confirm HSC binds directly to TLR4, preventing its dimerization and subsequent recruitment of the adaptor protein MyD88 [5] [9]. This disruption inhibits phosphorylation of IκBα and nuclear translocation of NF-κB p65. In lipopolysaccharide (LPS)-stimulated human intestinal epithelial (Caco-2) cells and alveolar epithelial (A549) cells, HSC (0.1–10 μM) suppresses TLR4/MyD88 complex formation, reducing activation of IKKβ and NF-κB by >60% [5]. Consequently, HSC attenuates overexpression of inflammatory mediators linked to chronic diseases like colitis and chronic obstructive pulmonary disease (COPD).
HSC significantly downregulates key pro-inflammatory cytokines, including TNF-α, IL-1β, and COX-2. In LPS-induced macrophages and cigarette smoke extract (CSE)-exposed lung cells, HSC (10 μM) reduces TNF-α and IL-1β secretion by 50–70% by blocking NF-κB and MAPK pathways [5] [6]. Quantitative proteomics in colitis models revealed HSC downregulates S100A9, a calcium-binding protein that amplifies TLR4/NF-κB signaling. This suppression decreases downstream expression of COX-2 and iNOS, critical enzymes in prostaglandin and nitric oxide synthesis [1] [5].
Table 1: Hederacoside C-Induced Suppression of Pro-inflammatory Mediators
| Cell/Model System | Stimulus | HSC Concentration | Reduction in Cytokines/Enzymes |
|---|---|---|---|
| Caco-2 cells | LPS | 10 μM | TNF-α: 65%; IL-1β: 70% |
| A549 cells | CSE + LPS | 10 μM | COX-2: 60%; IL-6: 55% |
| TNBS-induced colitis | Ethanol/TNBS | 2.5 mg/kg (i.p.) | S100A9: 50%; TNF-α: 75% |
HSC mitigates neutrophil infiltration and degranulation—key processes in tissue damage during inflammation. In colitis models, HSC treatment reduced colonic myeloperoxidase (MPO) activity by 40% and suppressed release of neutrophil proteases (e.g., elastase) by inhibiting S100A9 [1] [5]. S100A9 blockade by HSC prevents its interaction with receptor for advanced glycation end products (RAGE), reducing MAPK activation and subsequent neutrophil chemotaxis. In COPD models, HSC decreased CXCL-1 and IL-8 secretion by lung epithelial cells, diminishing neutrophil recruitment by >50% [5].
HSC exhibits direct bronchodilatory effects by modulating β-adrenergic receptor sensitivity. In bovine tracheal smooth muscle strips, pretreatment with HSC (1 μM) enhanced isoprenaline-induced relaxation by 30–40%, though it lacked intrinsic spasmolytic activity [4]. This effect is attributed to HSC’s ability to prevent heterologous desensitization of β-adrenoceptors caused by muscarinic agonists. However, HSC alone did not alter histamine- or methacholine-induced contractions, indicating its role as a sensitizer rather than a direct antispasmodic agent [4].
As a primary active ingredient in the botanical drug AG NPP709 (derived from Hedera helix), HSC contributes to its efficacy against chronic inflammatory bronchitis. AG NPP709 targets TLR4 to inhibit NF-κB/MAPK pathways, reducing mucus hypersecretion and airway inflammation [4] [5]. HSC downregulates MUC-5AC and MUC-5B mucin genes by suppressing DNA methylation at the MUC-5B chr11:1243469 locus, thereby normalizing mucus viscosity and clearance [5]. Pharmacokinetic studies confirm HSC is rapidly absorbed and distributes into lung tissues, supporting its therapeutic role [4].
Table 2: Mechanisms of Hederacoside C in Respiratory Therapeutics
| Therapeutic Action | Molecular Target | Functional Outcome |
|---|---|---|
| Bronchodilation | β-adrenergic receptors | Enhanced isoprenaline-induced relaxation |
| Mucus regulation | MUC-5B gene promoter | ↓ Methylation; ↓ mucin overexpression |
| Anti-inflammation | TLR4/NF-κB | ↓ TNF-α, IL-1β, neutrophil recruitment |
HSC restores impaired intestinal barriers by suppressing the S100A9/MAPK axis. In trinitrobenzene sulfonic acid (TNBS)-induced colitis, HSC (2.5 mg/kg) downregulated S100A9 expression by 50%, inhibiting MAPK phosphorylation and NF-κB activation [1] [5]. This reduced colonic epithelial apoptosis and promoted tight junction protein (claudin-1, occludin, ZO-1) expression by 2-fold. Proteomic analysis identified 18 colitis-associated proteins regulated by HSC, most clustered in neutrophil degranulation pathways [1].
HSC enhances epithelial repair by balancing proliferation and apoptosis. In TNBS-colitis rats, HSC increased proliferating epithelial cells (EdU-positive) by 80% and reduced apoptotic cells (TUNEL-positive) by 60% [1]. This was achieved via S100A9 inhibition, which normally activates pro-apoptotic caspases. HSC’s efficacy in restoring epithelial integrity was comparable to mesalazine (200 mg/kg), a first-line colitis drug [1].
HSC protects chondrocytes from advanced glycation end products (AGEs)-induced extracellular matrix (ECM) degradation. In mouse chondrocytes, HSC (5–10 μg/mL) suppressed AGEs-induced reactive oxygen species (ROS) overproduction by 40% and reversed collagen II and aggrecan loss by blocking RAGE activation [6] [10]. HSC inhibited AGEs-induced NF-κB nuclear translocation, reducing expression of catabolic enzymes like MMP-13 and ADAMTS-5 [6].
HSC directly inhibits matrix metalloproteinases (MMPs) and ADAMTS5, key enzymes in cartilage breakdown. In AGEs-stimulated chondrocytes, HSC (10 μg/mL) reduced MMP-3, MMP-13, and ADAMTS5 expression by 50–70% [6]. This occurred via suppression of IκBα phosphorylation and NF-κB signaling. Notably, HSC’s inhibition of ADAMTS5—the primary "aggrecanase" in osteoarthritis (OA)—prevented aggrecan cleavage, preserving cartilage compressive resistance [6] [7].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0